5-Methylidene-4-nitropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-4-nitropyridin-2-one is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methylidene group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-nitropyridin-2-one typically involves the nitration of 5-methylidene-2-pyridone. One common method includes the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure . Another approach involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-4-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the hydrazinolysis of 5-nitropyridin-2-one derivatives.
Potassium Hydroxide in Methanol: Used for the synthesis of 4-amino-5-methyl-2(1H)-pyridone.
Platinum Catalyst: Used for the hydrogenation of nitro groups.
Major Products Formed
(1H-Pyrazol-3-yl)acetohydrazide: Formed from the reaction with hydrazine hydrate.
2-(1H-Pyrazol-3-yl)propionohydrazide: Another product formed under similar conditions.
Wissenschaftliche Forschungsanwendungen
5-Methylidene-4-nitropyridin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylidene-4-nitropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo recyclization reactions to form pyrazole derivatives, which may exhibit biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form various derivatives suggests its potential for diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitropyridin-2-one: A closely related compound with similar chemical properties.
4-Methyl-5-nitropyridin-2-one: Another derivative with a methyl group at the 4-position.
5-Methyl-4-nitropyridin-2-one: Similar in structure but lacks the methylidene group.
Uniqueness
5-Methylidene-4-nitropyridin-2-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H4N2O3 |
---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
5-methylidene-4-nitropyridin-2-one |
InChI |
InChI=1S/C6H4N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H2 |
InChI-Schlüssel |
MEIZJIQDYXRLGL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=NC(=O)C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.